

What is the chemical structure of Sucnr1-IN-2?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sucnr1-IN-2	
Cat. No.:	B12377795	Get Quote

An In-Depth Technical Guide to Sucnr1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological context of **Sucnr1-IN-2**, a known inhibitor of the Succinate Receptor 1 (SUCNR1). This document collates available data on its structure, summarizes the activity of related compounds, and illustrates the key signaling pathways it modulates.

Chemical Structure of Sucnr1-IN-2

Sucnr1-IN-2 is a small molecule inhibitor of the SUCNR1 receptor. Its chemical identity is defined by the following properties:

- Chemical Name: (2S)-2-[[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2yl]formamido]pentanedioic acid
- CAS Number: 2988733-54-4[1][2]
- Molecular Formula: C₁₇H₁₃F₃N₂O₆[1]
- Molecular Weight: 398.29 g/mol [1]
- SMILES String: OC(C--INVALID-LINK--NC(C1=NC(C2=CC=C(C=C2)OC(F) (F)F)=CC=C1)=O)=O[1]

2D Chemical Structure:



Click to download full resolution via product page

Caption: 2D chemical structure of Sucnr1-IN-2.

Biological Activity and Quantitative Data

Sucnr1-IN-2 is identified as an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). It is noted for its potential application in the study of neurodegenerative diseases and neuroinflammation. While specific quantitative data such as IC₅₀ or K_i values for **Sucnr1-IN-2** are not detailed in the available literature, data for other known SUCNR1 modulators provides a valuable comparative context for researchers.

Table 1: Quantitative Activity of Selected SUCNR1 Modulators



Compound Name	Туре	Target Species	Assay Type	Value	Reference(s
SUCNR1-IN-	Inhibitor	Human	IC50	88 nM	
hGPR91 antagonist 1 (Cpd 4c)	Antagonist	Human	IC50	7 nM	
hGPR91 antagonist 3 (Cpd 5g)	Antagonist	Human	IC50	35 nM	
hGPR91 antagonist 3 (Cpd 5g)	Antagonist	Rat	IC50	135 nM	-
NF-56-EJ40	Antagonist	Human	IC ₅₀	25 nM	•
NF-56-EJ40	Antagonist	Human	Ki	33 nM	-
cis- Epoxysuccini c acid	Agonist	Not Specified	EC50 (cAMP)	2.7 μΜ	-
Succinate/su ccinate antagonist 1	Antagonist	Not Specified	IC50	20 μΜ	-

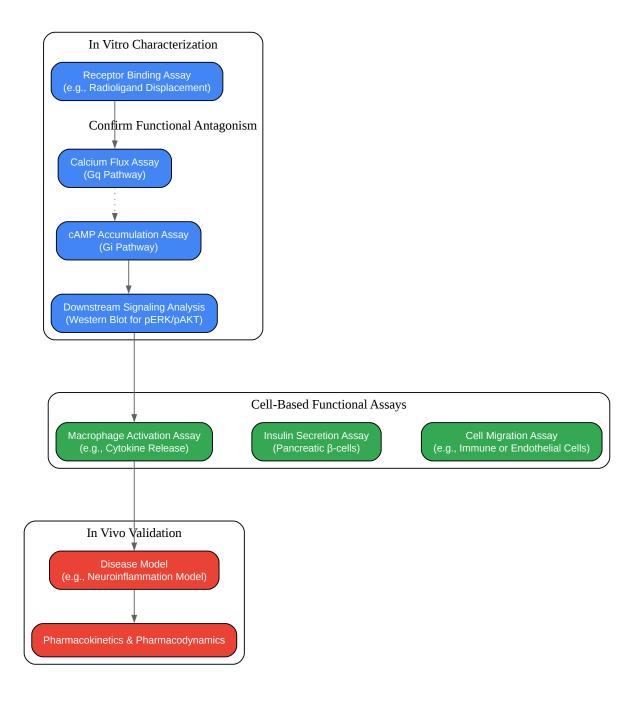
Experimental Protocols and Methodologies

Detailed experimental protocols for the characterization of **Sucnr1-IN-2** are not publicly available. However, a generalized workflow for evaluating the activity of a putative SUCNR1 inhibitor can be constructed based on standard methodologies reported for other compounds targeting this receptor.

Generalized Workflow for Characterizing a SUCNR1 Inhibitor



The following diagram outlines a typical experimental workflow to determine the efficacy and mechanism of action of a compound like **Sucnr1-IN-2**.





Click to download full resolution via product page

Caption: Generalized workflow for SUCNR1 inhibitor characterization.

Key Methodologies:

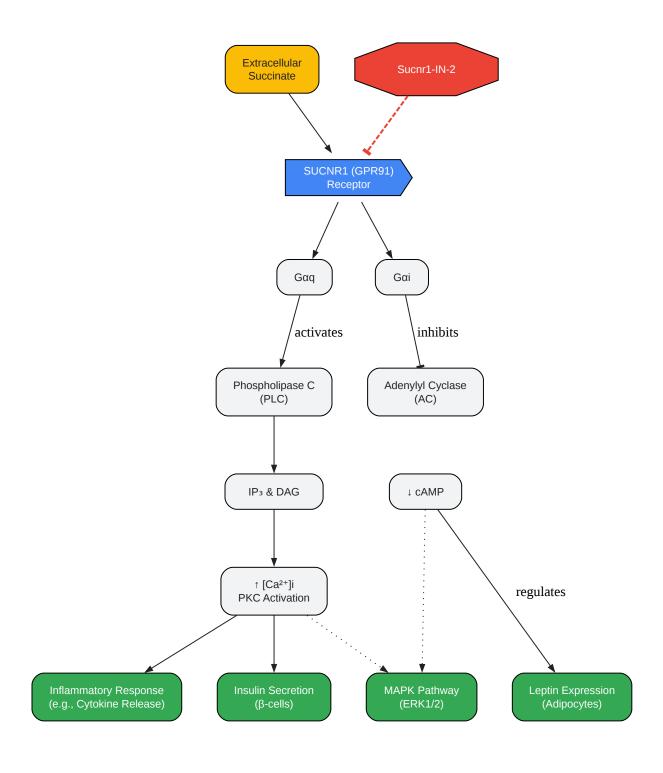
- Calcium Mobilization Assay: SUCNR1 activation via the Gq pathway leads to intracellular calcium release. In this assay, cells expressing SUCNR1 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The ability of Sucnr1-IN-2 to block succinate-induced fluorescence changes would be measured to quantify its antagonist activity.
- cAMP Inhibition Assay: The Gi-coupled pathway of SUCNR1 inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Cells are stimulated with an agent like forskolin to elevate cAMP, and the ability of succinate to reduce these levels is measured. The potency of Sucnr1-IN-2 would be determined by its ability to reverse the succinatemediated inhibition.
- Western Blot for Downstream Signaling: Activation of SUCNR1 can lead to the
 phosphorylation of kinases such as ERK and AKT. An experimental protocol would involve
 treating SUCNR1-expressing cells with succinate in the presence and absence of varying
 concentrations of Sucnr1-IN-2. Cell lysates would then be analyzed by Western blot using
 antibodies specific for phosphorylated ERK (pERK) and AKT (pAKT) to determine if the
 inhibitor blocks these downstream events.

SUCNR1 Signaling Pathways

SUCNR1 is a pleiotropic receptor that couples to distinct G-protein signaling cascades, primarily G_i and G_{ϕ} , depending on the cell type and context. This dual signaling capacity allows it to regulate a wide array of physiological and pathological processes, from inflammation and immune responses to metabolic homeostasis.

The following diagram illustrates the primary signaling pathways initiated by SUCNR1 activation and indicates the point of inhibition by antagonists like **Sucnr1-IN-2**.





Click to download full resolution via product page

Caption: SUCNR1 receptor signaling pathways and point of inhibition.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SUCNR1-IN-2 | SUCNR1抑制剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [What is the chemical structure of Sucnr1-IN-2?].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12377795#what-is-the-chemical-structure-of-sucnr1-in-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com